molecular formula C16H10F3NO4S2 B3002026 Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941893-01-2

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B3002026
CAS No.: 941893-01-2
M. Wt: 401.37
InChI Key: UFORGULEAQZKSX-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including methyl, difluorophenyl, sulfamoyl, and fluoro groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO4S2/c1-24-16(21)14-15(13-10(18)3-2-4-12(13)25-14)26(22,23)20-8-5-6-9(17)11(19)7-8/h2-7,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFORGULEAQZKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Fluoro Group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.

    Attachment of the Difluorophenyl Group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfamoyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
  • Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-chloro-1-benzothiophene-2-carboxylate
  • Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxamide

Uniqueness

Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is unique due to the presence of both difluorophenyl and sulfamoyl groups, which confer specific chemical and biological properties. The combination of these functional groups with the benzothiophene core makes it a versatile compound for various applications.

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